Ursolic Acid Acetate NHS ester

Description

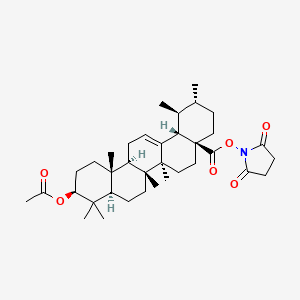

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (1S,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-acetyloxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H53NO6/c1-21-13-18-36(31(41)43-37-28(39)11-12-29(37)40)20-19-34(7)24(30(36)22(21)2)9-10-26-33(6)16-15-27(42-23(3)38)32(4,5)25(33)14-17-35(26,34)8/h9,21-22,25-27,30H,10-20H2,1-8H3/t21-,22+,25+,26-,27+,30+,33+,34-,35-,36+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTCCWZUPJWGNDY-TXVOCAPTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)C)C)C)C2C1C)C)C(=O)ON6C(=O)CCC6=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)OC(=O)C)C)C)[C@@H]2[C@H]1C)C)C(=O)ON6C(=O)CCC6=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H53NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

595.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Chemistry and Mechanistic Principles of N Hydroxysuccinimide Esters in Bioconjugation

Mechanism of Nucleophilic Acyl Substitution in NHS Ester Reactions

The fundamental reaction mechanism underlying the utility of NHS esters in bioconjugation is nucleophilic acyl substitution. organic-chemistry.orgmdpi.com This two-step process involves the addition of a nucleophile to the carbonyl carbon of the ester, followed by the elimination of the N-hydroxysuccinimide leaving group. researchgate.net

The primary and most significant reaction of NHS esters in a biological context is with primary aliphatic amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins. nih.govsemanticscholar.org The reaction proceeds as follows:

Nucleophilic Attack: The unprotonated primary amine, acting as a strong nucleophile, attacks the electrophilic carbonyl carbon of the NHS ester. This leads to the formation of a transient tetrahedral intermediate. organic-chemistry.org

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the N-hydroxysuccinimide (NHS) as a leaving group. researchgate.net

The end product is a highly stable amide bond, which is resistant to hydrolysis under physiological conditions, thus ensuring a permanent linkage between the molecule of interest (in this case, Ursolic Acid Acetate) and the target biomolecule. nih.gov

While NHS esters exhibit a strong preference for primary amines, they can also react with other nucleophiles present in biomolecules, albeit to a lesser extent. researchgate.net

Hydroxyl Groups: Aliphatic hydroxyl groups, such as those on serine, threonine, and tyrosine residues, can react with NHS esters to form ester linkages. However, these reactions are generally less favorable than aminolysis and the resulting ester bonds are more susceptible to hydrolysis, particularly at higher pH. researchgate.net

Sulfhydryl Groups: The thiol groups of cysteine residues are potent nucleophiles and can react with NHS esters to form thioester bonds. Similar to the ester linkages with hydroxyl groups, thioesters are also less stable than amide bonds and can be prone to hydrolysis or exchange reactions. researchgate.net

The selectivity for primary amines over other nucleophiles is a key advantage of NHS ester chemistry in achieving specific bioconjugation.

Kinetic and Thermodynamic Aspects of NHS Ester Reactivity

The efficiency and specificity of NHS ester reactions are critically influenced by the reaction conditions. Understanding the kinetic and thermodynamic aspects is essential for optimizing bioconjugation protocols.

The pH of the reaction buffer is arguably the most critical parameter in NHS ester chemistry. nih.gov It directly impacts both the nucleophilicity of the target amine groups and the stability of the NHS ester itself.

Amine Protonation: For a primary amine to act as a nucleophile, it must be in its unprotonated form. The pKa of the ε-amino group of lysine is around 10.5. Therefore, reactions are typically carried out at a pH range of 7.2 to 8.5 to ensure a sufficient concentration of unprotonated amines to drive the reaction forward. nih.govnih.gov At acidic pH, the majority of amines are protonated and thus unreactive.

Ester Hydrolysis: A competing reaction that significantly affects the yield of the desired conjugate is the hydrolysis of the NHS ester. The rate of hydrolysis is also pH-dependent and increases with increasing pH. nih.gov At alkaline pH, the hydroxide (B78521) ion concentration is higher, leading to a faster rate of ester hydrolysis.

A compromise pH is therefore essential. A pH between 7.2 and 8.5 is generally considered optimal, balancing the need for deprotonated amines with the minimization of ester hydrolysis. nih.gov

| pH Condition | Amine Reactivity | NHS Ester Stability (Hydrolysis Rate) | Overall Conjugation Efficiency |

|---|---|---|---|

| Acidic (e.g., pH < 6) | Low (amines are protonated) | High (low hydrolysis) | Very Low |

| Neutral to Slightly Alkaline (pH 7.2-8.5) | Good (sufficient unprotonated amines) | Moderate (hydrolysis is a competing reaction) | Optimal |

| Strongly Alkaline (e.g., pH > 9) | High (amines are deprotonated) | Low (rapid hydrolysis) | Low |

Many NHS esters, including potentially Ursolic Acid Acetate (B1210297) NHS ester, have limited solubility in aqueous buffers. Therefore, water-miscible organic solvents are often used to dissolve the NHS ester before adding it to the aqueous reaction mixture containing the biomolecule. nih.gov

Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF): These are the most commonly used organic solvents for this purpose. nih.gov They can dissolve a wide range of organic compounds and are miscible with water. The NHS ester is typically dissolved in a small volume of anhydrous DMSO or DMF and then added to the buffered solution of the protein or other target molecule. researchgate.net It is crucial to use high-purity, amine-free DMF, as contaminating amines can react with the NHS ester. nih.gov

Solvent Effects on Reaction Rate: The presence of organic solvents can influence the reaction kinetics. While primarily used for solubility, these solvents can also affect the conformation of proteins and the solvation of the reactants, which may have subtle effects on the reaction rate. In some cases, reactions carried out in predominantly organic solvents with a Lewis base catalyst can lead to higher modification efficiencies by minimizing hydrolysis. nih.gov

| Solvent | Primary Use | Key Considerations |

|---|---|---|

| Aqueous Buffer (e.g., PBS, Bicarbonate) | Reaction medium for biomolecules | pH control is critical. Avoid amine-containing buffers like Tris. nih.gov |

| Dimethyl Sulfoxide (DMSO) | To dissolve water-insoluble NHS esters | Should be anhydrous to prevent premature hydrolysis of the ester. nih.gov |

| Dimethylformamide (DMF) | To dissolve water-insoluble NHS esters | Must be of high purity and free of contaminating amines. nih.gov |

Strategies for Achieving Chemoselectivity in Complex Biological Milieus

Achieving chemoselectivity—the preferential reaction with a specific functional group in the presence of others—is a major goal in bioconjugation. While NHS esters are inherently selective for primary amines, several strategies can be employed to enhance this selectivity in complex biological environments.

pH Control: As discussed, precise control of the reaction pH is the most straightforward method to favor amine reactivity over competing side reactions with hydroxyl or sulfhydryl groups and to manage the rate of hydrolysis. nih.gov

Stoichiometry: Adjusting the molar ratio of the NHS ester to the target biomolecule can influence the degree of labeling. Using a limited amount of the NHS ester can favor the modification of the most reactive and accessible amine groups.

Protecting Groups: In synthetic applications, orthogonal protecting groups can be used to block other reactive functional groups, ensuring that the NHS ester reacts only with the intended amine.

Engineered Biomolecules: For highly specific conjugation, proteins can be genetically engineered to introduce a uniquely reactive primary amine at a specific site, thereby directing the conjugation reaction.

By carefully controlling these parameters, researchers can effectively utilize Ursolic Acid Acetate NHS ester to selectively label and conjugate biomolecules, paving the way for a wide range of applications in biology and medicine.

Molecular Interactions and Mechanistic Studies of Ursolic Acid Acetate Conjugates

Investigation of Conjugate-Biomolecule Binding Dynamics

The interaction between ursolic acid acetate (B1210297) and its protein targets has been elucidated through a combination of experimental and computational methods. These approaches provide a comprehensive view of the binding kinetics and the specific molecular forces governing these interactions.

Surface Plasmon Resonance (SPR) has been employed to quantitatively assess the binding of ursolic acid acetate (UAA) to target proteins, such as the heat shock protein 90 from Plasmodium falciparum (PfHsp90). nih.gov This technique measures the real-time interaction between a ligand (UAA) and a protein immobilized on a sensor surface, providing key kinetic parameters.

In a notable study, SPR analysis revealed that UAA binds to PfHsp90 with a dissociation constant (KD) in the micromolar range, indicating a significant binding affinity. nih.gov The kinetic data from these experiments are instrumental in understanding the stability and dynamics of the UAA-protein complex.

| Ligand | Protein Target | Dissociation Constant (KD) | Reference |

|---|---|---|---|

| Ursolic Acid Acetate (UAA) | Plasmodium falciparum Hsp90 (PfHsp90) | Micromolar (µM) range | nih.gov |

Computational methods, including molecular docking and molecular dynamics (MD) simulations, have provided atomic-level insights into the binding of ursolic acid acetate to its protein targets. nih.gov These studies complement experimental data by predicting the binding mode and stability of the ligand-protein complex.

Modulation of Protein Function and Conformation

The binding of ursolic acid acetate to target proteins can lead to significant alterations in their three-dimensional structure and, consequently, their biological function. These modulatory effects have been characterized through various biochemical and biophysical assays.

A key functional consequence of UAA binding to chaperone proteins like PfHsp90 and PfHsp70-1 is the modulation of their ATPase activity. nih.govnih.gov Chaperone function is intrinsically linked to the hydrolysis of ATP, which drives the conformational changes necessary for protein folding.

Studies have shown that UAA can inhibit the basal ATPase activity of these chaperone proteins. nih.govnih.gov This inhibition disrupts the chaperone cycle, preventing the proper folding of client proteins and ultimately leading to a loss of chaperone function. The inhibitory effect is dose-dependent, with increasing concentrations of UAA leading to a greater reduction in ATP hydrolysis.

| Compound | Protein Target | Effect on ATPase Activity | Reference |

|---|---|---|---|

| Ursolic Acid Acetate (UAA) | Plasmodium falciparum Hsp90 (PfHsp90) | Inhibition | nih.gov |

| Ursolic Acid Acetate (UAA) | Plasmodium falciparum Hsp70-1 (PfHsp70-1) | Inhibition | nih.gov |

Ursolic acid acetate has been demonstrated to abrogate the chaperone function of PfHsp90 and PfHsp70-1. nih.govnih.gov This is typically assessed by monitoring the ability of the chaperone to prevent the aggregation of model substrate proteins, such as malate (B86768) dehydrogenase (MDH), luciferase, and citrate (B86180) synthase, under heat-induced stress. nih.govnih.gov

In the presence of UAA, the holdase chaperone function of PfHsp90 is disrupted, failing to suppress the aggregation of these model proteins. nih.govnih.gov This finding indicates that UAA binding directly interferes with the chaperone's ability to bind and stabilize unfolded or misfolded proteins, a critical step in maintaining cellular proteostasis. nih.gov

Spectroscopic techniques such as UV-Vis and Fourier-transform infrared (FTIR) spectroscopy have been utilized to probe the conformational changes in proteins upon interaction with ursolic acid acetate. nih.gov

UV-Vis spectroscopy data suggest that the binding of UAA to PfHsp90 leads to the exposure of buried aromatic amino acids. nih.gov This indicates a change in the tertiary structure of the protein, likely involving conformational rearrangements that alter the microenvironment of tryptophan and tyrosine residues.

FTIR spectroscopy provides insights into the secondary structure of proteins by analyzing the amide I band. Studies have shown that UAA destabilizes the secondary structure of PfHsp90, suggesting that its binding induces significant conformational changes that disrupt the native fold of the protein. nih.gov

Elucidation of Intracellular Signaling Pathways Affected by Conjugates in Research Models

The conjugation of molecules to ursolic acid acetate, often facilitated by reactive intermediates like NHS esters, is a key strategy to enhance its therapeutic potential. These modifications can significantly alter the compound's interaction with cellular machinery, leading to the modulation of critical intracellular signaling pathways that govern cell fate. Research in various cancer cell models has begun to unravel the complex mechanisms through which these conjugates exert their anti-proliferative and pro-apoptotic effects.

Studies on ursolic acid (UA) and its derivatives demonstrate that these compounds can interfere with multiple signaling cascades crucial for cancer cell survival and proliferation. researchgate.netmdpi.com While direct studies on ursolic acid acetate conjugates are emerging, the extensive research on UA derivatives provides a strong basis for understanding their mechanistic actions. The primary pathways affected include those involved in cell survival (PI3K/Akt), inflammation (NF-κB), cell proliferation (MAPK/ERK), and apoptosis (caspase cascade). nih.govnih.govnih.gov

Modulation of Pro-Survival and Inflammatory Pathways

The NF-κB (nuclear factor kappa B) and PI3K/Akt signaling pathways are central to cancer cell survival, proliferation, and inflammation. nih.govresearchgate.net Ursolic acid and its derivatives have been shown to be potent inhibitors of these pathways.

NF-κB Pathway: Ursolic acid has been found to suppress NF-κB activation by preventing the phosphorylation and subsequent degradation of its inhibitor, IκBα. researchgate.net This action blocks the translocation of the active NF-κB p65 subunit to the nucleus, thereby inhibiting the transcription of target genes that promote inflammation, survival (e.g., Bcl-2), and proliferation (e.g., Cyclin D1). nih.govresearchgate.net In colon cancer cells, UA treatment induced the translocation of NF-κB from the nucleus to the cytoplasm, effectively deactivating the pathway. plos.org This inhibitory effect on NF-κB is a key mechanism by which UA conjugates can reduce inflammation and sensitize cancer cells to apoptosis. plos.orgrsc.org

PI3K/Akt Pathway: This pathway is a critical regulator of cell growth and survival. nih.gov Research indicates that ursolic acid can suppress the PI3K/Akt pathway by inhibiting the phosphorylation of key components like Akt and the mammalian target of rapamycin (B549165) (mTOR). nih.govresearchgate.netresearchgate.net In adipocytes, for instance, ursolic acid's effects on glucose uptake were found to be mediated through the PI3K pathway, involving the activation of PDK and Akt. plos.org By downregulating this pathway, ursolic acid conjugates can halt uncontrolled cell growth and lower the threshold for apoptosis. nih.gov

Induction of Apoptosis via Intrinsic and Extrinsic Pathways

A primary outcome of treatment with ursolic acid conjugates in cancer models is the induction of programmed cell death, or apoptosis. researchgate.netmdpi.com This is achieved by modulating several interconnected signaling pathways.

MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) cascades, including the ERK pathway, are crucial for transmitting extracellular signals to regulate cell proliferation and differentiation. nih.gov Ursolic acid has been shown to inhibit the RAF/ERK pathway in breast cancer cells and target the ERK1/2 pathway in others, leading to reduced proliferation. nih.govnih.govnih.gov The inhibition of ERK phosphorylation is a recurring finding, suggesting that conjugates of ursolic acid acetate likely interfere with this key proliferative signal. plos.orgnih.gov

Mitochondrial (Intrinsic) Apoptosis Pathway: Ursolic acid derivatives trigger apoptosis primarily through the intrinsic pathway. nih.gov This involves increasing the ratio of pro-apoptotic proteins (like Bax) to anti-apoptotic proteins (like Bcl-2). nih.govnih.gov This shift disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. plos.org Cytosolic cytochrome c then activates a caspase cascade, beginning with caspase-9 and culminating in the activation of executioner caspase-3, which orchestrates the dismantling of the cell. nih.govnih.gov

The table below summarizes the effects of ursolic acid and its derivatives on key signaling proteins in various cancer cell lines, providing insight into the likely mechanisms of action for its conjugates.

Table 1: Effect of Ursolic Acid Derivatives on Intracellular Signaling Pathways in Cancer Cell Models

| Signaling Pathway | Protein Target | Observed Effect | Cancer Model | Reference |

|---|---|---|---|---|

| NF-κB Pathway | IKKβ Phosphorylation | Downregulation | MCF-7 (Breast) | nih.gov |

| p65 (NF-κB) Phosphorylation | Downregulation | MCF-7 (Breast) | nih.govresearchgate.net | |

| NF-κB Nuclear Translocation | Inhibition | SW480, LoVo (Colon) | plos.org | |

| PI3K/Akt Pathway | Akt Phosphorylation | Downregulation | Huh-7 (Liver), Prostate Cancer Cells | nih.govresearchgate.net |

| mTOR Phosphorylation | Downregulation | Prostate Cancer Cells | researchgate.net | |

| MAPK/ERK Pathway | RAF Phosphorylation | Downregulation | MCF-7 (Breast) | nih.gov |

| ERK1/2 Phosphorylation | Downregulation | SW480, LoVo (Colon), HeLa (Cervical) | plos.orgnih.gov | |

| Intrinsic Apoptosis Pathway | Bcl-2 | Downregulation | HeLa (Cervical) | nih.gov |

| Bax | Upregulation | HeLa (Cervical) | nih.gov | |

| Cytochrome c Release | Induction | SW480, LoVo (Colon) | plos.org | |

| Cleaved Caspase-3 / -9 | Upregulation | Huh-7 (Liver), HeLa (Cervical) | nih.govnih.gov |

These mechanistic studies highlight that ursolic acid conjugates likely function as multi-target agents, simultaneously disrupting several interconnected signaling networks that are essential for tumor progression. researchgate.netplos.org By inhibiting pro-survival signals and activating pro-death pathways, these compounds effectively reprogram cancer cells towards apoptosis.

Applications in Advanced Biochemical and Biomedical Research

Development of Bioconjugated Probes for Target Identification and Validation

Bioconjugation of Ursolic Acid Acetate (B1210297) NHS ester with reporter molecules like fluorophores or affinity tags is a powerful strategy for target identification and validation. These probes allow researchers to track the distribution of the molecule within cells, isolate its binding partners, and gain insights into its biological functions.

Design and Synthesis of Fluorescently Labeled Ursolic Acid Acetate Probes

The development of fluorescently labeled probes is a widely used approach to study the intracellular localization and dynamics of bioactive small molecules. nih.gov By attaching a fluorescent dye to ursolic acid acetate, researchers can visualize its journey into and within living cells using techniques like confocal microscopy. nih.gov The synthesis of such a probe typically involves the reaction of Ursolic Acid Acetate NHS ester with an amine-functionalized fluorophore. The NHS ester group reacts with the primary amine on the dye to form a stable amide bond. idtdna.com

The general process involves:

Activation: The carboxylic acid group of ursolic acid acetate is activated with N-hydroxysuccinimide to form the reactive NHS ester.

Conjugation: The this compound is then reacted with a fluorescent dye that contains a primary amine group (e.g., an amine-modified fluorescein (B123965) or rhodamine). This reaction is typically carried out in an appropriate buffer, often a bicarbonate buffer with a pH of 8.0-9.0, to facilitate the reaction between the NHS ester and the amine. setabiomedicals.com

Purification: After the reaction, the resulting fluorescently labeled probe must be purified from unreacted dye and starting materials. This is commonly achieved using chromatographic techniques such as gel permeation chromatography to separate the larger probe-conjugate from smaller, unreacted molecules. setabiomedicals.com

A study involving the labeling of ursolic acid with fluorescein isothiocyanate (FITC) demonstrated that the resulting fluorescent conjugate could be used to trace the molecule's penetration and distribution within cells. nih.gov The labeled acid was observed to localize on inner membranes, where a predicted protein target that inhibits apoptosis is located, showcasing the power of this technique for target validation. nih.gov

| Parameter | Description | Typical Reagents/Conditions | Reference |

| Parent Compound | Ursolic Acid Acetate | - | - |

| Activating Group | N-hydroxysuccinimide (NHS) ester | N,N'-Dicyclohexylcarbodiimide (DCC) or similar coupling agents | nih.gov |

| Reporter Tag | Amine-functionalized fluorescent dye | Fluorescein, Rhodamine, ATTO Dyes | nih.govprotocols.io |

| Reaction Buffer | Mildly basic aqueous buffer | Sodium bicarbonate or phosphate-buffered saline (PBS), pH 8.0-9.0 | setabiomedicals.com |

| Purification Method | Size-exclusion chromatography | Gel permeation chromatography (e.g., Sephadex G-25) | setabiomedicals.com |

Affinity-Based Probes for Proteomic Profiling and Ligand-Binding Studies

Affinity-based probes are powerful tools for identifying the protein targets of a bioactive small molecule from a complex biological mixture, such as a cell lysate. frontiersin.orgresearchgate.net These probes are designed with three key components: a ligand (the bioactive molecule), a reactive group for covalent attachment, and a reporter tag for detection and enrichment. frontiersin.org

In this context, this compound can be used to construct affinity-based probes where:

The Ligand is the ursolic acid moiety, which provides the binding affinity and selectivity for its protein targets. frontiersin.org

The Reporter Tag is typically biotin (B1667282), which has an extremely high affinity for streptavidin.

The Linker connects the ligand and the reporter tag.

The synthesis involves conjugating this compound with an amine-containing biotin derivative. The resulting probe can be incubated with a proteome. After the probe binds to its target proteins, the entire complex can be captured on streptavidin-coated beads, effectively pulling the target proteins out of the mixture. nih.gov The isolated proteins can then be identified using mass spectrometry. nih.gov This approach, known as affinity-based protein profiling (AfBPP), is crucial for elucidating the mechanism of action of natural products. researchgate.net Proteomic analyses have been successfully used to identify cellular proteins that are responsive to ursolic acid, many of which are involved in apoptosis. nih.gov

Functionalization of Biomolecules for Mechanistic Studies

The amine-reactivity of this compound allows for its direct conjugation to various biomolecules, enabling detailed mechanistic studies. By attaching the ursolic acid derivative to specific proteins, peptides, or oligonucleotides, researchers can investigate its influence on their structure, function, and interactions.

Site-Specific Labeling of Proteins and Peptides

N-hydroxysuccinimide (NHS) esters are widely used reagents for labeling proteins by reacting with the primary amino groups found in the side chains of lysine (B10760008) residues and at the N-terminus of the polypeptide chain. nih.govnih.gov However, since most proteins contain numerous lysine residues, this standard approach often leads to non-selective, heterogeneous labeling, which can potentially alter the protein's structure and function. nih.gov

For more precise mechanistic studies, site-specific labeling is often required. A clever method allows for the transformation of NHS esters into reagents for site-specific modification of N-terminal cysteine residues. nih.govresearchgate.net This is achieved by pre-treating the NHS ester with MESNA (2-mercaptoethanesulfonic acid), which converts the NHS ester into a chemoselective thioester. nih.gov This thioester can then react specifically with the N-terminal cysteine of a protein, resulting in a single, well-defined modification. nih.govresearchgate.net This strategy expands the utility of NHS esters, including this compound, for creating homogeneously labeled proteins for detailed functional and structural analysis. nih.gov

| Labeling Strategy | Target Residue(s) | Outcome | Advantages/Disadvantages | Reference |

| Standard NHS Ester Labeling | Lysine residues, N-terminus | Heterogeneous, multiple labels | Simple and widely used, but lacks specificity and can disrupt protein function. | nih.govnih.gov |

| MESNA-Thioester Conversion | N-terminal Cysteine | Homogeneous, single site-specific label | Provides precise control over labeling site, but requires an N-terminal cysteine. | nih.govresearchgate.net |

Modification of Oligonucleotides and Other Amino-Containing Biomolecules

The chemical modification of oligonucleotides is essential for a wide range of applications in diagnostics and molecular biology. nih.gov this compound can be used to modify oligonucleotides through a post-synthesis conjugation strategy. biomers.net

The process requires an oligonucleotide that has been synthesized with a primary amine group, typically introduced via an "aminolink" phosphoramidite. biomers.netglenresearch.com This amine group can be placed at the 5'-end, 3'-end, or an internal position of the oligonucleotide sequence. idtdna.com The amine-modified oligonucleotide is then reacted with the this compound in a suitable buffer. The NHS ester reacts with the primary amine to form a stable amide bond, covalently attaching the ursolic acid acetate moiety to the oligonucleotide. biomers.net

This modification can be used to study the interactions between ursolic acid and nucleic acids or to investigate how the presence of this bulky hydrophobic group affects the properties of the oligonucleotide, such as its stability or ability to form duplexes. nih.gov Following the reaction, purification, often by HPLC, is necessary to remove any unreacted NHS ester and ensure the purity of the final conjugate. glenresearch.com

Engineering of Research Delivery Systems for Enhanced Biological Efficacy in Preclinical Models

The inherent hydrophobicity of ursolic acid necessitates sophisticated delivery systems to improve its efficacy in research settings. The ability to covalently link ursolic acid to carrier molecules via its NHS ester form is central to creating stable, effective, and targeted research delivery platforms.

Encapsulation in Polymeric Nanoparticles and Micelles for Research

Polymeric nanoparticles and micelles are leading strategies for delivering hydrophobic compounds like ursolic acid in preclinical studies. These nanocarriers can be engineered to enhance solubility, control release, and improve accumulation at target sites. While physical encapsulation is a common method, covalent conjugation of ursolic acid to the polymer backbone, facilitated by reactive intermediates like NHS esters, can offer superior drug loading and formulation stability.

Research has demonstrated the successful formulation of ursolic acid-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles. rsc.org These particles exhibit desirable characteristics for research applications, such as controlled size and high encapsulation efficiency. rsc.org Similarly, polymeric micelles formed from amphiphilic block copolymers can self-assemble to encapsulate ursolic acid within their hydrophobic core, effectively solubilizing the compound for experimental use. nih.govresearchgate.net

| Nanocarrier System | Polymer | Average Size (nm) | Encapsulation Efficiency (%) | Reference |

|---|---|---|---|---|

| Nanoparticles | Poly(lactic-co-glycolic acid) (PLGA) | ~240 | ~98% | rsc.org |

| Micelles (Prodrug) | Polyethylene (B3416737) glycol (PEG) | ~62.5 - 93.5 | ~16.7% (Drug Loading) | nih.govnih.gov |

Design of Redox-Responsive Prodrug Systems for Targeted Delivery in Research Models

A more advanced strategy involves creating prodrugs where ursolic acid is chemically linked to a polymer via a stimulus-responsive bond. nih.gov The tumor microenvironment is characterized by significantly higher concentrations of glutathione (B108866) (GSH) compared to normal tissues, creating a redox gradient that can be exploited for targeted drug release.

In this approach, a derivative of ursolic acid is conjugated to a hydrophilic polymer like polyethylene glycol (PEG) through a disulfide bond. nih.govnih.govtandfonline.com This conjugation process typically involves activating the carboxylic acid of ursolic acid, for which the NHS ester is an ideal intermediate, to react with a disulfide-containing linker. The resulting amphiphilic prodrug self-assembles into micelles in aqueous environments. nih.gov These micelles remain stable in circulation but, upon accumulating in tumor tissue, are rapidly cleaved by the high intracellular GSH concentration, releasing the active ursolic acid directly at the site of action. nih.govrsc.org This redox-responsive system has been shown to significantly enhance the targeted delivery and efficacy of ursolic acid in preclinical cancer models. nih.govnih.gov

| Prodrug System | Key Feature | Release Mechanism | Research Model | Reference |

|---|---|---|---|---|

| PEG-SS-UA Micelles | Disulfide Linker | Cleavage by high glutathione (GSH) levels | Osteosarcoma Xenograft | nih.govnih.gov |

Surface Functionalization for Bioanalytical and Biochip Applications

The this compound is a key reagent for immobilizing ursolic acid onto various surfaces for bioanalytical purposes. Biochips, microarrays, and biosensor surfaces are often coated with materials that present primary amine groups. The NHS ester of ursolic acid can react efficiently with these amines to form a stable, covalent amide linkage.

This surface functionalization allows for the creation of biochips designed to investigate the molecular interactions of ursolic acid. For instance, by immobilizing ursolic acid on a sensor chip, researchers can use techniques like surface plasmon resonance (SPR) to screen for and characterize its binding partners (e.g., proteins, enzymes) from complex biological samples. This provides a powerful tool for target identification and mechanism-of-action studies, helping to elucidate the biological pathways modulated by ursolic acid.

Application in Chemical Library Synthesis for Biological Screening

The development of new therapeutic agents often relies on the synthesis and screening of chemical libraries based on a promising lead compound. Ursolic acid, with its modifiable functional groups, serves as an excellent scaffold for creating such libraries. mdpi.comnih.gov The carboxylic acid at the C-28 position is a primary site for chemical modification.

By converting this carboxylic acid to a highly reactive NHS ester, chemists can readily synthesize a diverse array of C-28 amide derivatives. This is achieved by reacting the this compound with a wide range of primary and secondary amines, including amino acids, peptides, and other small molecules containing an amine handle. nih.gov This strategy allows for the rapid generation of a library of novel ursolic acid derivatives. nih.govresearchgate.net These libraries can then be subjected to high-throughput biological screening to identify compounds with improved potency, selectivity, or other desirable pharmacological properties compared to the parent molecule. nih.govaugusta.edumdpi.comnih.gov

| Derivative Class | Modification Site | Synthetic Strategy | Screening Purpose | Reference |

|---|---|---|---|---|

| Amide Derivatives | C-28 Carboxyl | Coupling with various amines via activated ester | Anticancer activity | mdpi.comnih.gov |

| Ester Derivatives | C-3 Hydroxyl / C-28 Carboxyl | Esterification with various acids/alcohols | Antimicrobial, Anticancer activity | nih.gov |

| Benzylidine Derivatives | A-ring modification | Claisen-Schmidt condensation | Anticancer activity | nih.govresearchgate.net |

Analytical and Characterization Methodologies for Ursolic Acid Acetate Nhs Ester and Its Conjugates

Spectroscopic Techniques for Structural Elucidation and Interaction Analysis

Spectroscopy is fundamental to the molecular-level investigation of the activated ester and its conjugates. These methods provide detailed information on the structural integrity of the molecule, the successful formation of covalent bonds, and conformational changes in conjugated biomolecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of Ursolic Acid Acetate (B1210297) NHS ester. Both ¹H and ¹³C NMR provide atom-level information, confirming the presence of the ursane (B1242777) skeleton and the successful installation of the acetate and NHS ester functional groups.

In the ¹H NMR spectrum, the characteristic signals for the ursane-type triterpenoid (B12794562) backbone are expected to be present, including multiple methyl singlets and doublets between 0.75 and 1.25 ppm, and the olefinic proton at C-12 as a triplet around 5.25 ppm. The acetylation of the 3-hydroxyl group results in a downfield shift of the H-3 proton from ~3.2 ppm in ursolic acid to ~4.5 ppm, and the appearance of a sharp singlet for the acetyl methyl protons around 2.05 ppm. The formation of the NHS ester at the C-28 carboxyl group introduces a characteristic singlet for the four equivalent protons of the succinimide (B58015) ring at approximately 2.85 ppm. wiley-vch.de

¹³C NMR spectroscopy complements the proton data. The ursane skeleton displays numerous signals in the aliphatic region. Key changes upon modification include the appearance of a carbonyl signal for the acetate group around 171.0 ppm and a methyl signal near 21.3 ppm. The formation of the NHS ester is confirmed by the appearance of two new carbonyl signals, one for the ester linkage (~169.0 ppm) and another for the imide group, along with signals for the methylene (B1212753) carbons of the succinimide ring around 25.6 ppm. wiley-vch.de

For conjugates, NMR can confirm covalent bond formation. For instance, in a protein conjugate, the disappearance of the NHS-related signals and the appearance of new amide bond-related signals would indicate a successful reaction. However, due to the large size of proteins, this is often challenging and other techniques are preferred.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (δ) for Key Moieties Data for Ursolic Acid is experimental; data for Ursolic Acid Acetate NHS Ester is predicted based on related structures.

| Functional Group | Atom | Ursolic Acid (in CDCl₃) | This compound (Predicted, in CDCl₃) |

| Acetate | -CH ₃ | N/A | ~2.05 ppm (singlet) |

| -C =O | N/A | ~171.0 ppm | |

| -C H₃ | N/A | ~21.3 ppm | |

| C-3 Position | H -3 | ~3.20 ppm (dd) | ~4.50 ppm (dd) |

| C -3 | ~79.0 ppm | ~81.0 ppm | |

| NHS Ester | Succinimide H | N/A | ~2.85 ppm (singlet) |

| Ester C =O | ~181.2 ppm (acid) | ~169.0 ppm | |

| Imide C =O | N/A | ~170.0 ppm | |

| Succinimide C H₂ | N/A | ~25.6 ppm |

Mass spectrometry is crucial for determining the molecular weight of this compound, thereby confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide the exact mass with high precision. The expected molecular weight of this compound (C₃₄H₄₉NO₇) is 583.76 g/mol . ESI-MS in positive ion mode would be expected to show the protonated molecule [M+H]⁺ at m/z 457.3, corresponding to the loss of the NHS group, and potentially a sodium adduct [M+Na]⁺ at m/z 606.75. nih.gov

Tandem MS (MS/MS) is used to further confirm the structure through controlled fragmentation. The fragmentation of the ursane backbone typically involves retro-Diels-Alder (RDA) reactions of the C-ring, leading to characteristic product ions. xml-journal.net For this compound, key fragmentations would include the loss of the NHS moiety (115 Da) and the acetic acid moiety (60 Da), providing unequivocal evidence for their presence and location. xml-journal.netshimadzu.com

When analyzing conjugates, MS is used to determine the degree of modification. For example, when conjugated to a peptide or protein, the mass of the resulting conjugate will increase by the mass of the Ursolic Acid Acetate moiety (482.7 g/mol ) for each site of conjugation. This mass shift is readily detectable and allows for the quantification of conjugation efficiency.

Table 2: Expected Mass Spectrometry Data for this compound

| Ion Type | Expected m/z | Fragmentation/Comment |

| [M+H]⁺ | 584.35 | Protonated parent molecule |

| [M+Na]⁺ | 606.33 | Sodium adduct of parent molecule |

| [M-114+H]⁺ | 470.34 | Loss of succinimide (from NHS) |

| [M-115+H]⁺ | 469.34 | Loss of N-hydroxysuccinimide |

| [M-60-115+H]⁺ | 409.32 | Subsequent loss of acetic acid |

UV-Vis spectroscopy is a valuable tool for quantification. The triterpenoid structure of ursolic acid lacks a strong chromophore, resulting in weak absorbance at low wavelengths, typically around 210-220 nm. ijesrr.orgnih.gov This absorbance can be utilized for quantification in conjunction with HPLC. ijesrr.org

Crucially, the N-hydroxysuccinimide group has a distinct UV absorbance maximum at approximately 260 nm. rsc.org This property is highly useful for monitoring the presence of the activated ester. During a conjugation reaction, the decrease in absorbance at 260 nm can be followed to monitor the consumption of the this compound as it reacts with the target molecule. This provides a straightforward method for studying reaction kinetics.

For conjugates with proteins, UV-Vis spectroscopy can also be used to estimate the degree of labeling by measuring the absorbance of the protein (typically at 280 nm) and comparing it to the absorbance of the conjugated ursolic acid moiety, although this requires distinct and non-overlapping absorbance profiles.

FTIR spectroscopy is used to identify the functional groups present in the molecule. For this compound, the spectrum would confirm the key chemical transformations from the parent ursolic acid.

Key expected vibrational bands include:

Disappearance of the broad O-H stretching band from the C-3 hydroxyl and the carboxylic acid (~3400 cm⁻¹ and ~2500-3300 cm⁻¹ respectively). sbmu.ac.ir

Appearance of a new C=O stretching band for the acetate ester around 1735 cm⁻¹. researchgate.net

Appearance of characteristic bands for the succinimidyl ester. These typically include two C=O stretching vibrations, one for the ester (~1785 cm⁻¹) and one for the imide (~1740 cm⁻¹), and a C-N stretch around 1210 cm⁻¹. rsc.org

Retention of the C=C stretching vibration for the double bond at C-12 around 1650 cm⁻¹. sbmu.ac.ir

In the context of protein conjugates, FTIR can provide information about changes in the protein's secondary structure (e.g., α-helix, β-sheet) upon conjugation. Shifts in the amide I (~1650 cm⁻¹) and amide II (~1550 cm⁻¹) bands can indicate conformational changes induced by the attachment of the hydrophobic ursolic acid moiety. nih.gov

Table 3: Key FTIR Vibrational Frequencies

| Functional Group | Wavenumber (cm⁻¹) | Vibration Type |

| C-H (sp³) | 2930 - 2850 | Stretching |

| C=O (Acetate Ester) | ~1735 | Stretching |

| C=O (NHS Ester) | ~1785 | Stretching |

| C=O (NHS Imide) | ~1740 | Stretching |

| C=C (Olefinic) | ~1650 | Stretching |

| C-O (Ester) | 1250 - 1050 | Stretching |

| C-N (Imide) | ~1210 | Stretching |

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is essential for the purification of this compound and for assessing the purity of the final product and its conjugates.

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of this compound and separating it from starting materials and byproducts, such as the hydrolyzed acid.

Reversed-Phase HPLC (RP-HPLC) is the most common mode used for the analysis of triterpenoids like ursolic acid. nih.govunesp.br In RP-HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with an acid modifier like formic or phosphoric acid. nih.govnih.gov this compound is a highly nonpolar molecule and would be strongly retained on a C18 column, eluting at a high percentage of organic solvent. This method is excellent for separating the ester from more polar impurities. Detection is commonly performed using a UV detector set to 210 nm for the triterpenoid backbone or 260 nm to specifically monitor the NHS ester. nih.govrsc.org A Diode Array Detector (DAD) can monitor multiple wavelengths simultaneously. nih.govekb.eg

Hydrophilic Interaction Chromatography (HILIC) is an alternative chromatographic mode that uses a polar stationary phase (e.g., bare silica (B1680970), amide, or diol) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile. nih.govthermofisher.com In HILIC, elution is facilitated by increasing the aqueous content of the mobile phase. halocolumns.com While the nonpolar this compound itself would have little retention in HILIC, this technique is exceptionally powerful for analyzing conjugation reactions, particularly with polar biomolecules like peptides or hydrophilic polymers. nih.gov HILIC can effectively separate a polar conjugate from the unreacted, nonpolar this compound, which would elute very early in the chromatogram. This provides a clear picture of the reaction's progress and the purity of the final conjugate. nih.gov

Table 4: Typical HPLC Conditions for Analysis

| Parameter | Reversed-Phase (RP-HPLC) | Hydrophilic Interaction (HILIC) |

| Stationary Phase | C18, C8 | Bare Silica, Amide, Diol |

| Mobile Phase | Acetonitrile/Methanol and Water (+ 0.1% Formic Acid) | Acetonitrile and Aqueous Buffer (e.g., Ammonium (B1175870) Formate) |

| Elution Mode | Gradient: Increasing organic solvent percentage | Gradient: Increasing aqueous buffer percentage |

| Analyte Elution | Polar compounds elute first | Nonpolar compounds elute first |

| Primary Use | Purity assessment of the NHS ester; separation from polar impurities | Analysis of conjugation reactions; separation of polar conjugates from nonpolar starting material |

Size Exclusion Chromatography for Conjugate Purification and Characterization

Size Exclusion Chromatography (SEC) is a fundamental technique for the purification and characterization of conjugates derived from this compound. chromatographyonline.com This chromatographic method separates molecules in solution based on their hydrodynamic radius, or size. nih.gov The stationary phase consists of porous particles; larger molecules are excluded from the pores and thus travel a shorter path, eluting from the column more quickly. chromatographyonline.com Smaller molecules, such as unreacted this compound or its hydrolysis byproducts, penetrate the pores to varying degrees, resulting in a longer path and later elution. chromatographyonline.com

This principle makes SEC highly effective for separating the desired high-molecular-weight conjugate from low-molecular-weight reactants and impurities. researchgate.net Following a conjugation reaction, SEC can efficiently resolve the final conjugate from unreacted amine-containing macromolecules, excess this compound, and the N-Hydroxysuccinimide (NHS) leaving group. researchgate.net

For comprehensive characterization, SEC is often coupled with a series of in-line detectors, most notably Multi-Angle Light Scattering (MALS), Ultraviolet (UV), and Refractive Index (RI) detectors. nih.govwyatt.com This combination, known as SEC-MALS, is a powerful analytical tool that provides absolute measurements of molar mass and size distributions without the need for column calibration with molecular weight standards. nih.govnih.gov

Key characterization data obtained from SEC-MALS for this compound conjugates include:

Molar Mass Distribution: The MALS detector measures the intensity of light scattered by the eluting molecules, which is directly proportional to their molar mass and concentration. This allows for the precise determination of the molecular weight of the conjugate. nih.gov

Degree of Conjugation: By combining data from UV and RI detectors, it is possible to quantify the amount of both the macromolecule (e.g., protein) and the conjugated Ursolic Acid Acetate within the final product. nih.govnih.gov The RI detector's signal is proportional to the total concentration of the eluting species, while the UV detector can be set to a wavelength where the small molecule has a distinct absorbance. This allows for the calculation of the average number of Ursolic Acid Acetate molecules attached to each macromolecule.

Aggregation and Purity: SEC provides a clear profile of the sample's heterogeneity, effectively separating and quantifying the desired monomeric conjugate from aggregates (high-molecular-weight forms) and fragments (low-molecular-weight forms). chromatographyonline.comchromatographyonline.com

Method development in SEC for conjugate analysis often requires optimization of the mobile phase to prevent non-ideal interactions between the analyte and the stationary phase. chromatographyonline.com Secondary hydrophobic or electrostatic interactions can lead to peak tailing and delayed elution, compromising resolution and accuracy. chromatographyonline.com These effects can often be mitigated by adjusting the mobile phase's ionic strength or by adding organic modifiers. chromatographyonline.com

| Parameter | Description | Typical Conditions for Conjugate Analysis | Reference |

|---|---|---|---|

| Stationary Phase (Column) | Porous silica or polymer-based particles with controlled pore sizes. | Tosoh TSKgel G4000SWXL, PolySep-GFC-P Linear | nih.govchromatographyonline.com |

| Mobile Phase | Aqueous buffer system designed to maintain protein stability and minimize secondary interactions. | Phosphate-buffered saline (PBS), Sodium Phosphate with NaCl or L-arginine | nih.govchromatographyonline.com |

| Detectors | Used in series to obtain comprehensive data on the eluting species. | Multi-Angle Light Scattering (MALS), Refractive Index (RI), UV-Vis | nih.govnih.gov |

| Flow Rate | Rate at which the mobile phase is pumped through the column. | 0.5 - 1.0 mL/min | nih.gov |

| Application | Specific analytical goal for the SEC experiment. | Purity assessment (monomer vs. aggregate), molar mass determination, calculation of conjugation ratio. | wyatt.comchromatographyonline.com |

Quantitative Analysis of Reaction Efficiency and Hydrolysis Byproducts

The reaction of this compound with a primary amine-containing molecule is a competition between two primary pathways: the desired aminolysis reaction, which forms a stable amide bond, and the undesirable hydrolysis of the ester, which consumes the reactant. gbiosciences.comgbiosciences.com Both of these reactions result in the release of N-Hydroxysuccinimide (NHS) as a byproduct. rsc.orgthermofisher.com Therefore, the quantitative analysis of reaction components and byproducts is crucial for assessing the efficiency of the conjugation, understanding the kinetics, and controlling the quality of the final conjugate. This can be achieved by directly monitoring the release of the NHS leaving group or by indirectly measuring the consumption of reactants. rsc.org

Monitoring of N-Hydroxysuccinimide Release

Quantifying the amount of NHS released during the reaction provides a direct measure of the total consumption (both conjugation and hydrolysis) of the this compound. rsc.orgrsc.org This is a powerful and universal approach because it focuses on a single, common byproduct regardless of the specific structure of the conjugate. rsc.orgrsc.org

A common method for this analysis is UV-Vis spectrophotometry. The NHS leaving group exhibits a characteristic UV absorbance maximum at approximately 260 nm. rsc.orgnih.gov A straightforward assay involves taking an aliquot of the reaction mixture and forcing the complete hydrolysis of any remaining active NHS ester by adding a strong base, such as sodium hydroxide (B78521). gbiosciences.comthermofisher.com The increase in absorbance at 260 nm after hydrolysis corresponds to the amount of unreacted, active ester that was present in the aliquot. thermofisher.com While simple, this method can be subject to interference from other components in the mixture that also absorb UV light, such as proteins containing aromatic amino acids. rsc.org

A more specific and sensitive method for NHS quantification involves the use of chromatography. rsc.orgrsc.orgd-nb.info Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly effective for retaining and separating the highly polar NHS molecule from the less polar reaction components. rsc.orgd-nb.info When coupled with UV detection, HILIC provides a robust and accurate quantification of NHS. rsc.orgrsc.org This technique allows for the precise measurement of NHS generated from both the desired conjugation and undesired hydrolysis, enabling a detailed analysis of the reaction's efficiency and stability. rsc.org

| Parameter | Description | Typical HILIC-UV Conditions for NHS Analysis | Reference |

|---|---|---|---|

| Stationary Phase (Column) | Silica-based HILIC column. | Thermo Syncronis HILIC (150 x 3 mm, 3 µm) | d-nb.info |

| Mobile Phase | Isocratic mixture of an aqueous buffer and an organic solvent. | Acetonitrile and 10 mM ammonium acetate buffer (pH 7.5) | d-nb.info |

| Detection | UV absorbance of the NHS molecule. | 220 nm or 260 nm | rsc.orgd-nb.info |

| Flow Rate | Rate at which the mobile phase is pumped through the column. | 0.4 mL/min | d-nb.info |

| Limit of Detection (LOD) | The lowest concentration of NHS that can be reliably detected. | ~1 mg/L | rsc.orgd-nb.info |

| Limit of Quantification (LOQ) | The lowest concentration of NHS that can be reliably quantified. | ~3 mg/L | rsc.orgd-nb.info |

Indirect Methods for Determining Residual Reactivity

Indirect methods assess the extent of the conjugation reaction by quantifying the amount of unreacted starting material rather than the byproducts. rsc.org These methods are particularly useful for determining the residual reactivity of the this compound or the remaining available conjugation sites on the target macromolecule.

A widely used indirect method involves the quantification of residual primary amines on the target molecule after the conjugation reaction is complete. rsc.org By comparing the number of free amines before and after the reaction, one can calculate the percentage of amines that have been successfully conjugated with the Ursolic Acid Acetate moiety. The 2,4,6-trinitrobenzenesulfonic acid (TNBS) assay is a common colorimetric method for this purpose. rsc.orgnih.gov TNBS reacts specifically with primary amines under alkaline conditions to yield a highly colored trinitrophenyl derivative, which can be quantified by measuring its absorbance at approximately 420 nm. nih.gov A decrease in absorbance in the post-reaction sample compared to the starting material indicates successful conjugation.

Alternatively, the residual reactivity of the NHS ester itself can be determined. In this approach, after the primary conjugation reaction has proceeded for a set time, an excess of a simple, primary amine-containing molecule, such as ethanolamine (B43304), is added to the mixture. nih.gov This addition effectively quenches the reaction by consuming all remaining active this compound. The amount of unreacted ethanolamine is then quantified using the TNBS assay. nih.gov The quantity of ethanolamine consumed directly corresponds to the amount of active NHS ester that was remaining in the reaction, providing an indirect measure of the initial reaction's progress. nih.gov

| Step | Procedure for TNBS Assay of Residual Amines | Purpose | Reference |

|---|---|---|---|

| 1 | Prepare standards with known concentrations of the unconjugated amine-containing macromolecule. | To generate a standard curve for quantifying amine concentration. | nih.gov |

| 2 | Mix aliquots of the standards and post-conjugation samples with a suitable buffer (e.g., pH 9.2). | To provide the optimal alkaline environment for the TNBS reaction. | nih.gov |

| 3 | Add TNBS reagent to all samples and standards. | To initiate the color-forming reaction with primary amines. | nih.gov |

| 4 | Incubate the reaction mixture (e.g., 55°C for 15 minutes). | To allow the reaction to proceed to completion. | nih.gov |

| 5 | Cool the samples and measure the absorbance at 420 nm using a spectrophotometer. | To quantify the amount of the colored product formed. | nih.gov |

| 6 | Calculate the concentration of residual amines in the conjugate sample by comparing its absorbance to the standard curve. | To determine the extent of conjugation. | nih.gov |

Future Directions and Emerging Research Avenues for Ursolic Acid Acetate Nhs Ester

Exploration of Novel Linker Chemistries and Spacers to Optimize Conjugate Stability and Bioactivity

The utility of Ursolic Acid Acetate (B1210297) NHS ester as a research tool is fundamentally dependent on the linker that connects the ursolic acid scaffold to its biological target. The nature of this linker can profoundly influence the stability, solubility, and biological activity of the resulting conjugate. Future research is increasingly focused on moving beyond simple, passive linkers to design "smart" linkers and spacers that can optimize the performance of ursolic acid conjugates.

Research into various ursolic acid conjugates has demonstrated that the choice of linker and the conjugated moiety is critical for enhancing bioactivity. Modifications at the C-3 and C-28 positions of the ursolic acid backbone have yielded derivatives with significantly improved potency and selectivity compared to the parent compound. nih.govresearchgate.netsemanticscholar.orgelsevierpure.comnih.gov For instance, conjugating ursolic acid with a lipophilic triphenylphosphonium cation via a specific linker has been shown to target the mitochondria, leading to enhanced cytotoxicity in cancer cells. rsc.org

| Linker/Conjugate Moiety | Target Cancer Cell Lines | Observed Outcome | Reference |

|---|---|---|---|

| Triphenylphosphonium cation | MCF-7 (breast), HCT-116 (colon), TET21N (neuroblastoma) | Enhanced cytotoxicity and superior triggering of mitochondria-dependent apoptosis compared to parent compound. | rsc.org |

| Piperidine (with carbon chain linker) | MGC803 (gastric), Bcap37 (breast) | Induced apoptosis in MGC803 cells; demonstrated improved activity over parent compound. | mdpi.com |

| Triazole derivatives | A549 (lung), MCF-7 (breast), HCT-116 (colon), THP1 (leukemia) | Four derivatives showed high activity against the tested cancer cell lines. | mdpi.com |

| DOTA (with oligo-methylene diamine linkers) | A375 (melanoma), A2780 (ovarian) | One conjugate showed promising EC50 values of 1.5 µM and 1.7 µM, respectively. | mdpi.com |

Development of Advanced Microfluidic and High-Throughput Platforms for Conjugation and Screening

The ability to synthesize a diverse library of ursolic acid conjugates with various linkers necessitates a parallel advancement in screening technology. Traditional screening methods are often slow and require significant amounts of reagents. researchgate.net Advanced microfluidic and high-throughput screening (HTS) platforms offer a solution, enabling the rapid and efficient evaluation of large numbers of compounds.

Microfluidic technology, which involves the manipulation of small fluid volumes in microscopic channels, is particularly well-suited for the analysis and screening of natural product derivatives. researchgate.netnih.gov These platforms miniaturize the entire analytical process, from sample reaction to detection, on a single chip. researchgate.net This approach offers benefits of rapid analysis, low sample consumption, and high information content, making it ideal for screening libraries of conjugates derived from Ursolic Acid Acetate NHS ester. researchgate.netnih.gov For example, a microfluidic device could be designed to perform the conjugation reaction between the NHS ester and a panel of different amine-containing molecules in parallel, followed by an on-chip bioassay to immediately screen for activity. nih.gov This integration of synthesis and screening significantly accelerates the discovery of lead compounds.

Integration into Multi-Omics Approaches for Comprehensive Biological Target Identification

A primary challenge in natural product research is the identification of the specific molecular targets through which a compound exerts its biological effects. This compound is an ideal tool for this purpose, serving as a chemical probe in proteomics-based target identification strategies. Integrating its use with multi-omics approaches—encompassing genomics, transcriptomics, proteomics, and metabolomics—can provide a comprehensive, system-wide view of its mechanism of action.

One powerful technique is chemical proteomics, where the this compound is used as "bait" to capture its binding proteins from a complex cell lysate. The NHS ester allows the ursolic acid scaffold to be covalently linked to its protein targets. These captured proteins can then be identified using mass spectrometry. This approach has been successfully applied to ursolic acid, where a biotin-conjugated ursolic acid probe was used with a human proteomics microarray to identify secreted phosphoprotein 1 (SPP1) as a direct binding partner. nih.govresearchgate.net

Furthermore, combining proteomics data with transcriptomics can reveal how ursolic acid treatment affects both protein and mRNA levels, offering deeper mechanistic insights. A study on the hepatoprotective effects of ursolic acid used parallel RNA-seq transcriptomics and TMT-based proteomics to identify 56 co-regulated targets that were modulated at both the mRNA and protein levels, revealing key pathways related to its therapeutic effects. nih.gov

| Approach | Biological Context | Key Findings | Reference |

|---|---|---|---|

| Proteomics Microarray (HuProt™20K) | Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) | Identified Secreted Phosphoprotein 1 (SPP1) as a direct binding protein for ursolic acid. | nih.govresearchgate.net |

| Transcriptomics (RNA-seq) & Proteomics (TMT-based) | Alcoholic Liver Disease (mouse model) | Identified 567 target genes and 377 target proteins; 56 targets were co-regulated at both mRNA and protein levels, including ADH4 and CYP450 enzymes. | nih.gov |

| Metabolomics (UPLC-Q/TOF-MS) | Mouse plasma and urine analysis | Identified 3 metabolites in plasma (including UA epoxides) and 5 phase II metabolites in urine. | rsc.org |

Application in Mechanistic Enzymology and Studies of Protein Homeostasis

Beyond target identification, this compound can be used to study the function and regulation of specific enzymes and pathways. By conjugating it to a reporter molecule, researchers can visualize its interaction with enzymes in real-time. This is crucial for mechanistic enzymology, which seeks to understand the detailed kinetic and chemical mechanisms of enzyme action. Ursolic acid is known to inhibit several enzymes, including protein tyrosine phosphatases like PTP1B, SHP2, and TCPTP, making it a valuable scaffold for developing specific enzyme inhibitors. researchgate.netmerckmillipore.com

Furthermore, this chemical probe has emerging applications in the study of protein homeostasis (proteostasis). Proteostasis refers to the cellular network that controls the concentration, conformation, and location of proteins. Recent studies have shown that ursolic acid impacts several aspects of this network. It can restore redox homeostasis in skeletal muscle, in part by upregulating antioxidant enzymes like superoxide (B77818) dismutase (SOD). nih.govresearchgate.net Other research indicates that ursolic acid can impair lysosomal membrane integrity and alter cellular lipid homeostasis, which are critical components of the cellular degradation machinery. mdpi.com In the context of myocardial injury, ursolic acid was found to improve mitochondrial function by modulating the immunoproteasome, a key player in protein degradation and cellular quality control. mdpi.com Using this compound to identify and modulate the specific proteins involved in these processes will be a key future research direction.

Design of Complex Multi-Functional Research Probes Based on the this compound Scaffold

The true potential of the this compound lies in its use as a foundational scaffold for building complex, multi-functional research probes. The NHS ester provides a reactive handle to attach various functional modules, allowing for the creation of sophisticated tools tailored to specific experimental questions.

This concept involves moving beyond a simple "bait" molecule to probes that incorporate multiple elements. For example, a multi-functional probe could be designed with:

A targeting moiety: To direct the probe to a specific cell type or subcellular compartment. For instance, conjugating ursolic acid to a ligand that binds to a receptor overexpressed on cancer cells. oncotarget.com

A reporter group: Such as a fluorophore or a positron-emitting isotope for real-time visualization of the probe's location via fluorescence microscopy or PET imaging.

A photo-activatable crosslinker: To allow for covalent capture of binding partners only upon irradiation with light, providing temporal and spatial control over the labeling experiment.

Research has already moved in this direction. For example, multifunctional liposomes have been created that carry both ursolic acid and another therapeutic agent (EGCG), while also featuring a targeting molecule (MAN) to help them cross the blood-brain barrier for treating gliomas. oncotarget.com Another study developed ursolic acid conjugates with triphenylphosphonium cations specifically to target mitochondria. rsc.org By combining the ursolic acid scaffold with different functional groups through the NHS ester linkage, researchers can design novel probes to investigate biological processes with unprecedented precision. metu.edu.tr

Q & A

Basic Research Questions

What are the validated methods for synthesizing and characterizing ursolic acid acetate derivatives?

Ursolic acid acetate derivatives are synthesized via acetylation of the hydroxyl group at the C-3 position, followed by coupling with amino acid methyl esters or amino alcohol acetate at C-27. Characterization involves:

- HPLC-DAD analysis for purity assessment (retention time: ~6.97 min at 203 nm) .

- Mass spectrometry (molecular weight: 498.74 g/mol, C₃₂H₅₀O₄) and NMR for structural confirmation .

- Cytotoxicity assays (e.g., KB cell line, IC₅₀ = 8.4 μM) to evaluate biological activity .

How can researchers optimize solubility and stability of ursolic acid acetate in experimental setups?

- Solubility : Use DMSO at 25 mg/mL with ultrasonic agitation and warming .

- Stability : Store at 4°C in light-protected conditions; avoid freeze-thaw cycles .

- Formulation : Nanoparticle encapsulation (e.g., mPEG-PCL copolymers) enhances cellular uptake and reduces aggregation .

Advanced Research Questions

How do molecular dynamics (MD) simulations and surface plasmon resonance (SPR) inform the binding mechanisms of ursolic acid acetate to target proteins?

- MD simulations (e.g., with PfHsp90) reveal optimal binding conformations in the N-terminal pocket, stabilized by interactions with residues like Lys56 and Asp79 .

- SPR analysis (e.g., BioNavis Navi 420A ILVES system) quantifies binding affinity (steady-state equilibrium constants) using varying ligand concentrations (e.g., 2 μM MDH and 1 μM PfHsp90 in Tris-HCl buffer) .

- Statistical validation : Ensure p ≤ 0.05 for significance in binding energy calculations .

What experimental strategies resolve contradictions in reported cytotoxicity data across cell lines?

- Standardize assays : Use consistent cell lines (e.g., HeLa, SKOV3, BGC-823) and incubation times (24–48 h) .

- Control variables : Account for electrical properties of derivatives (Group I: negatively charged; Group II: positively charged), as Group II derivatives show enhanced cytotoxicity due to lipophilicity .

- Cross-validate with in vivo models : Compare IC₅₀ values with murine renal damage studies (e.g., gentamicin-induced nephrotoxicity) .

How can researchers design dose-response studies to evaluate anti-viral activity (e.g., PRRSV inhibition)?

- In vitro screening : Test derivatives (e.g., compound 9) at non-cytotoxic concentrations (e.g., 10–50 μM) using viral plaque reduction assays .

- Mechanistic profiling : Assess virion inactivation (pre-treatment), viral entry (co-treatment), and replication (post-treatment) stages .

- Data interpretation : Prioritize compounds with EC₅₀ values < 10 μM and selectivity indices > 10 .

Methodological Challenges and Solutions

What are the limitations of using ursolic acid acetate in nanoparticle delivery systems, and how can they be mitigated?

- Limitations : Low aqueous solubility, rapid clearance in vivo.

- Solutions :

- Use amphiphilic carriers (e.g., mPEG-PCL) to improve bioavailability .

- Localize nanoparticles near nuclei via cytoplasmic delivery (e.g., in SGC7901 gastric cancer cells) .

- Monitor apoptosis markers (e.g., caspase-3 activation) to confirm efficacy .

How do researchers reconcile conflicting results in anti-inflammatory studies involving ursolic acid acetate?

- Contradiction : Ursolic acid acetate may either inhibit or upregulate IL-6 depending on co-treatments.

- Resolution :

Key Recommendations for Researchers

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.